

PFK-015: A Technical Guide to the Inhibition of the Glycolytic Enzyme PFKFB3

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Compound of Interest

Compound Name: PFK-015

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Abstract

6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) is a critical regulator of glycolysis, a metabolic pathway frequently upregulated in cancer cells to meet their high energy demands. PFKFB3 synthesizes fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[1][2][3] The overexpression of PFKFB3 is a hallmark of numerous cancers, making it a compelling target for anti-neoplastic therapies.[1][4][5] **PFK-015** is a potent and selective small-molecule inhibitor of PFKFB3.[3][6][7] Developed as a derivative of the earlier inhibitor 3PO, **PFK-015** demonstrates improved selectivity and pharmacokinetic properties.[8][9] This document provides a comprehensive technical overview of **PFK-015**'s mechanism of action, its effects on cellular and systemic metabolism, and detailed protocols for its experimental evaluation.

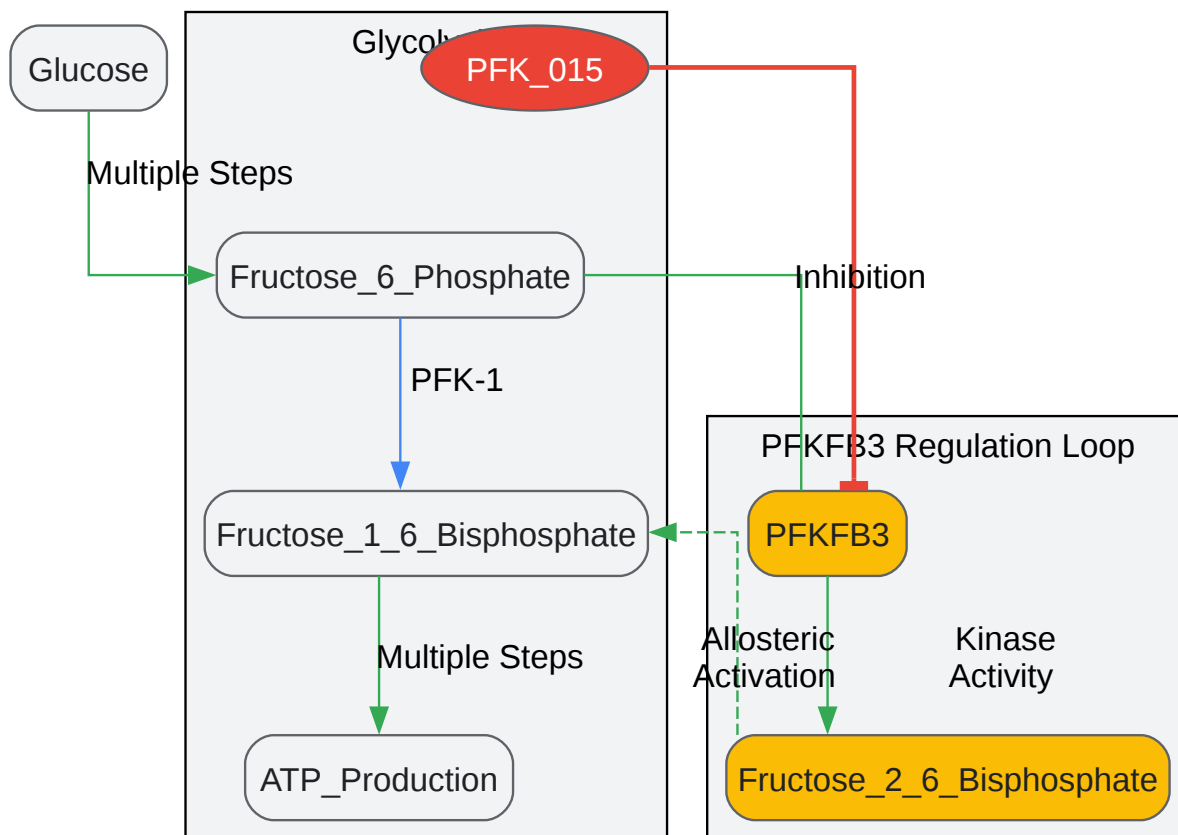
Mechanism of Action

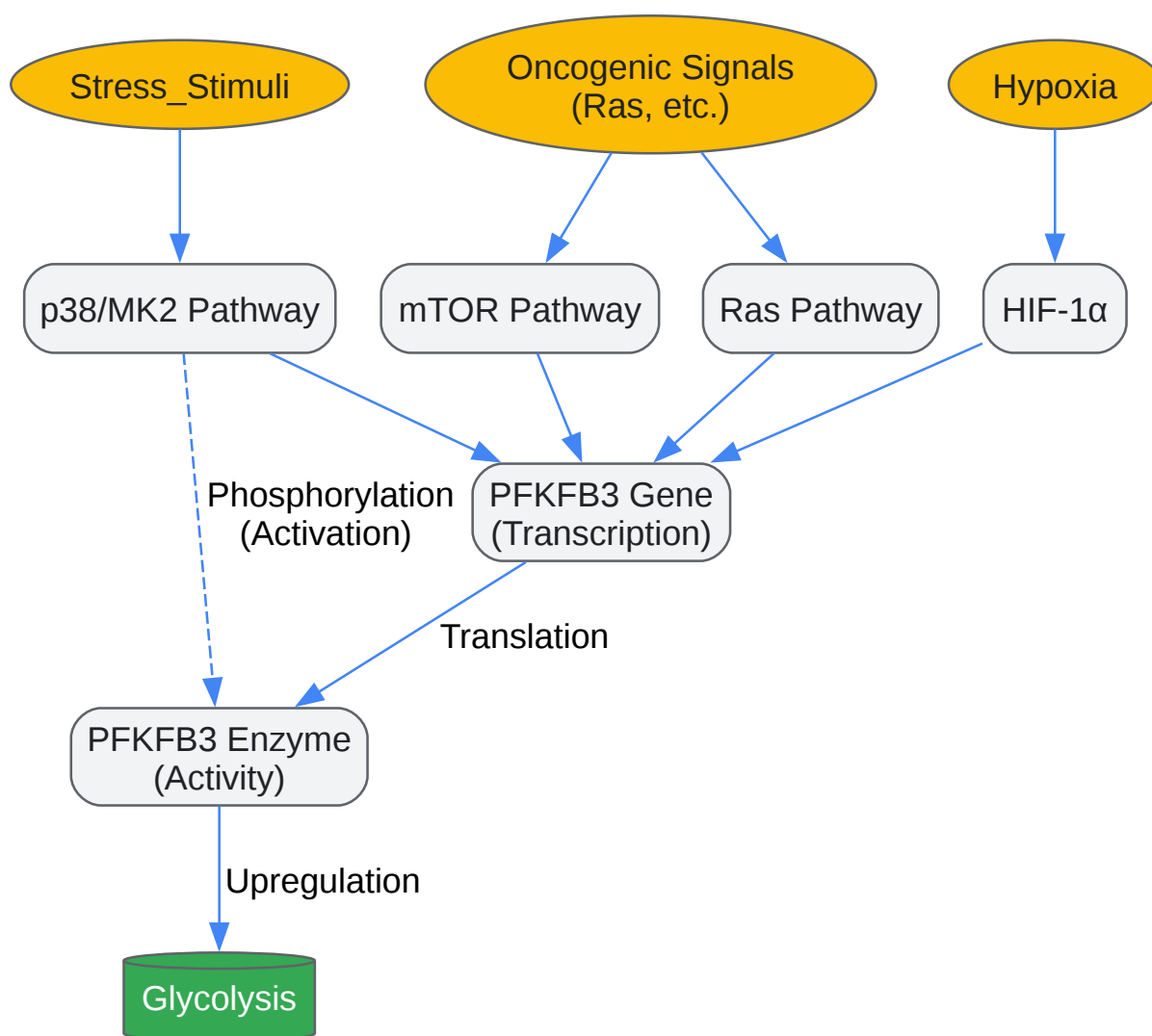
PFK-015 exerts its biological effects through the specific inhibition of the kinase activity of the PFKFB3 enzyme.[6][7] This bifunctional enzyme has both kinase and phosphatase domains, but in the PFKFB3 isoform, the kinase activity is overwhelmingly dominant (kinase/phosphatase ratio of ~740:1), leading to a net production of F2,6BP.[8][10] By inhibiting this kinase function, **PFK-015** leads to a rapid decrease in intracellular F2,6BP levels.[7][11][12] The subsequent reduction in PFK-1 activation throttles the glycolytic flux, resulting in decreased glucose uptake and ATP production in cancer cells.[7][11][12][13] This metabolic

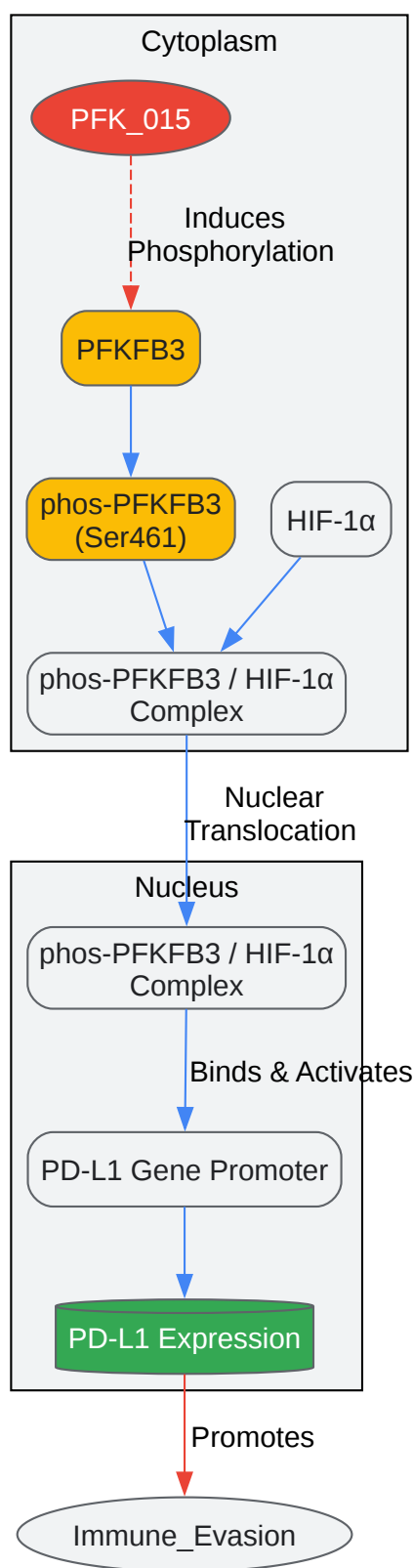
reprogramming ultimately leads to cell cycle arrest and apoptosis in susceptible cancer cell lines.^{[3][13]}

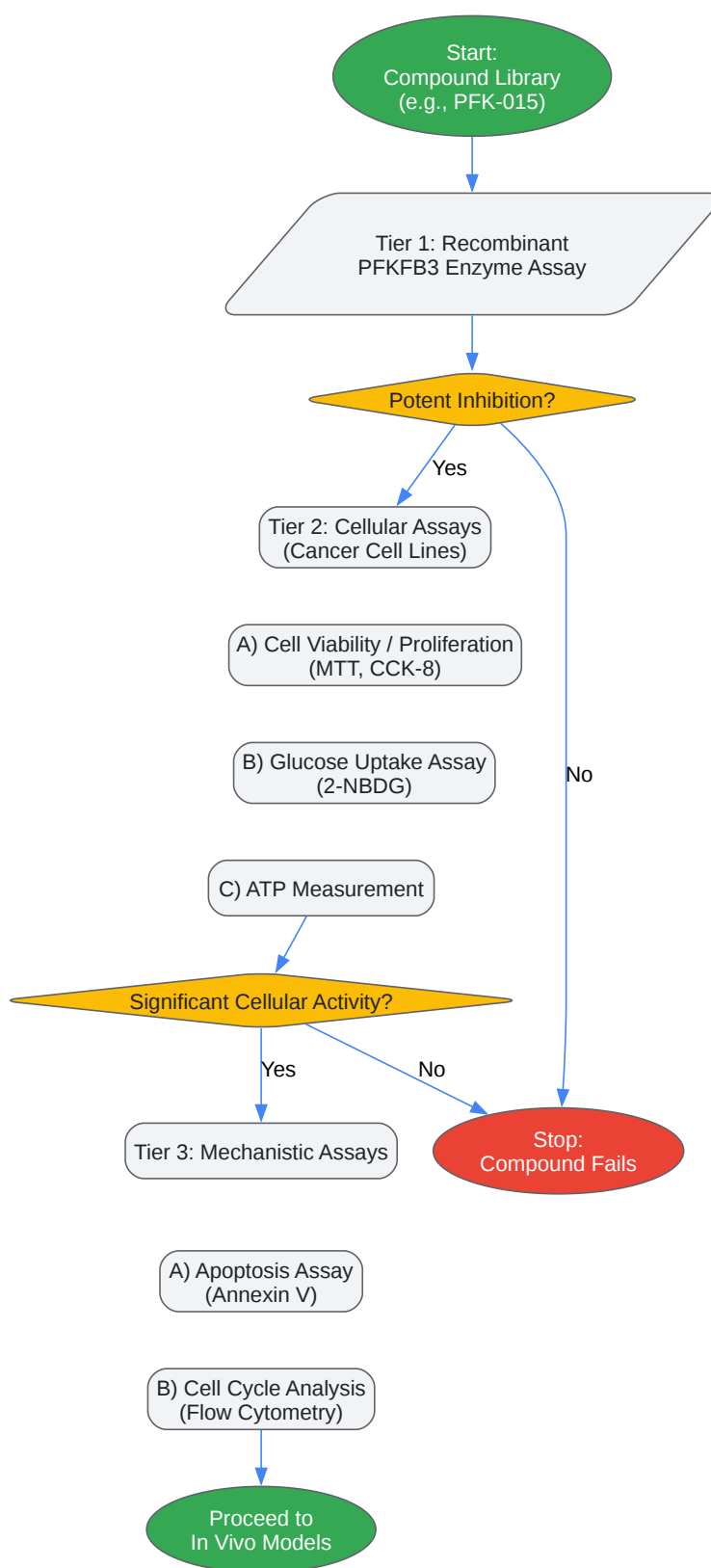
Core Inhibitory Pathway

The primary mechanism involves the direct inhibition of PFKFB3, which reduces the allosteric activation of PFK-1, thereby suppressing the glycolytic rate.









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